

Tolinapant drug interaction potential assessment

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Compound Focus: Tolinapant

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Drug Interaction Assessment Summary

The quantitative data on **tolinapant**'s interaction potential is primarily derived from exclusion criteria of clinical trials, which provide the clearest guidance on medications to avoid.

Aspect of Assessment	Key Findings & Data	Clinical Context / Source
Overall Interaction Potential	Manageable safety profile; no severe interactions identified in early trials [1].	Phase 1 trial in advanced cancers & lymphomas [1].
Known Metabolic Pathway	CYP3A4 interaction suspected. Concomitant use of strong CYP3A4 inhibitors/inducers is prohibited within 2 weeks of trial start [2].	Trial protocol for combination therapy in Peripheral T-Cell Lymphoma (PTCL) [2].
Excluded Concomitant Therapies	Prior therapy with other IAP antagonists is not permitted [3].	Trial protocol for solid tumors and lymphomas [3].
Interaction with Specific Drug Classes	Use of monoclonal antibodies requires a washout period (typically 4 weeks) before starting tolinapant [3].	Trial protocol for solid tumors and lymphomas [3].

Experimental Protocols for Interaction Assessment

For researchers designing experiments to investigate **tolinapant**'s drug interactions, the following methodologies from clinical trials can serve as a reference.

Protocol 1: Clinical DDI Study Framework

This protocol outlines the structure used in clinical trials to manage and assess potential drug interactions [3] [2].

- **Washout Periods:** Mandate a washout period (e.g., 2 weeks for strong CYP3A4 inhibitors/inducers; 4 weeks for monoclonal antibodies) before initiating **tolinapant**.
- **Concomitant Medication Monitoring:** Record all medications taken by participants throughout the trial period in a Concomitant Medications log.
- **Pharmacokinetic (PK) Sampling:** Collect blood samples at predefined time points after **tolinapant** administration to determine its concentration-time curve (AUC), maximum concentration (C_{max}), and other PK parameters.
- **Data Analysis:** Compare the PK parameters of **tolinapant** when administered alone versus with other medications to identify any significant interactions.

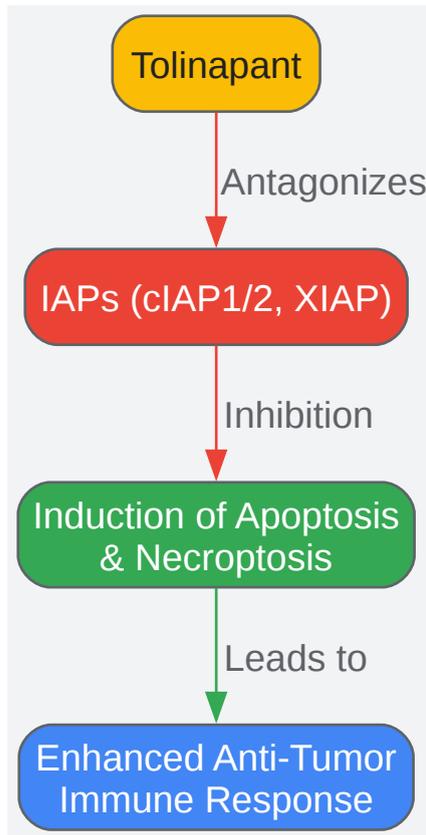
Protocol 2: In Vitro Interaction Screening

This preclinical methodology is inferred from research exploring **tolinapant**'s mechanism of action and its enhancement by other agents [4].

- **Cell Culture:** Establish in vitro models using relevant cancer cell lines (e.g., colorectal cancer models like HCT116 or DLD-1).
- **Co-Culture Treatment:** Co-culture cells with TNF α to mimic an inflammatory tumor microenvironment, which can sensitize cells to **tolinapant**.
- **Combination Exposure:** Treat cells with **tolinapant** alone and in combination with the drug of interest (e.g., chemotherapeutics like 5-FU/oxaliplatin (FOLFOX) or targeted agents like entinostat).
- **Viability Assay:** After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay like CellTiterGlo [4].
- **Mechanistic Validation:** Perform Western blotting to analyze changes in key proteins (e.g., downregulation of cIAP1, FLIP, cleavage of caspases, PARP) to confirm the mechanism of any observed synergistic or antagonistic effects [4].

Mechanism of Action & Interaction Context

Understanding **tolinapant**'s mechanism is key to anticipating its interaction potential. The following diagram illustrates its core action and the context for combination therapies.



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The core mechanism involves promoting cancer cell death. Its interaction potential in combinations is context-dependent [4]:

- **Synergy with Chemotherapy:** FOLFOX downregulates FLIP, enhancing **tolinapant**-induced apoptosis.
- **Synergy with Epigenetic Modifiers:** Entinostat (HDAC inhibitor) phenocopies FOLFOX effect, also downregulating FLIP.

Troubleshooting Guide & FAQs

FAQ 1: What is the clinical evidence for tolinapant's safety in combination with other drugs? Early-phase trials show **tolinapant** can be safely combined with definitive radiotherapy and chemotherapy. The most common adverse events were consistent with standard chemoradiotherapy (e.g., fatigue, nausea, dysphagia), with no unexpected severe interactions reported [5] [1].

FAQ 2: Are there any specific patient populations where drug interactions with tolinapant are a greater concern? Yes, patients with specific comorbidities or conditions are excluded from trials, indicating a higher potential risk. These include [3] [2]:

- Patients with known **HIV or active Hepatitis B/C**.
- Patients with a history of, or risk for, **cardiac disease**.
- Patients with **significant mental illness or active substance abuse**.

FAQ 3: A patient on the trial needs to start a new medication. What is the recommended action? The protocol should mandate a review of all new concomitant medications by the study's medical monitor. For drugs known to be strong CYP3A4 inhibitors/inducers, alternative medications should be sought. If unavailable, the potential risks and need for dose modification or participant withdrawal must be assessed [2].

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References

1. FDA Grants Orphan Drug Designation to Tolinapant for ... [targetedonc.com]
2. Tolinapant + Decitabine/Cedazuridine for Peripheral T-Cell ... [withpower.com]
3. ASTX660 for Cancer · Info for Participants [withpower.com]
4. Clinical Positioning of the IAP Antagonist Tolinapant ... [pmc.ncbi.nlm.nih.gov]
5. Early-Phase Trial of IAP Antagonist Tolinapant and Definitive ... [pubmed.ncbi.nlm.nih.gov]

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